molecular formula C16H25Cl2NO B5092756 N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine

Cat. No.: B5092756
M. Wt: 318.3 g/mol
InChI Key: QFRMTBDKWXSPSJ-UHFFFAOYSA-N
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Description

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine is an organic compound with the molecular formula C16H25Cl2NO It is characterized by the presence of a butyl group, a hexanamine chain, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine typically involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to introduce the butyl group. This is followed by the reaction with hexan-1-amine under controlled conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine
  • N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine
  • 1-hexanamine

Uniqueness

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine is unique due to the specific positioning of the dichlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-butyl-6-(2,4-dichlorophenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Cl2NO/c1-2-3-10-19-11-6-4-5-7-12-20-16-9-8-14(17)13-15(16)18/h8-9,13,19H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMTBDKWXSPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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